BenchChemオンラインストアへようこそ!

1-phenethyl-N-phenylpiperidin-4-amine

Forensic toxicology Source attribution LC-MS/MS quantification

1-Phenethyl-N-phenylpiperidin-4-amine (CAS 21409-26-7), also known as 4-anilino-N-phenethylpiperidine (4-ANPP), despropionylfentanyl, and N-phenyl-1-(2-phenylethyl)-4-piperidinamine, is a synthetic piperidinamine belonging to the phenethylamine chemical class. It is structurally related to the potent opioid analgesic fentanyl and is exclusively recognized as the immediate chemical precursor to fentanyl, acetylfentanyl, and related fentanyl analogs, as well as a minor hydrolytic metabolite of multiple fentanyl-based substances.

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 21409-26-7
Cat. No. B3395214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenethyl-N-phenylpiperidin-4-amine
CAS21409-26-7
Synonymsdespropionylfentanyl
despropionylfentanyl dihydrochloride
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3
InChIInChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
InChIKeyZCMDXDQUYIWEKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenethyl-N-Phenylpiperidin-4-Amine (4-ANPP): Fentanyl Precursor, Metabolite, and Forensic Marker


1-Phenethyl-N-phenylpiperidin-4-amine (CAS 21409-26-7), also known as 4-anilino-N-phenethylpiperidine (4-ANPP), despropionylfentanyl, and N-phenyl-1-(2-phenylethyl)-4-piperidinamine, is a synthetic piperidinamine belonging to the phenethylamine chemical class [1]. It is structurally related to the potent opioid analgesic fentanyl and is exclusively recognized as the immediate chemical precursor to fentanyl, acetylfentanyl, and related fentanyl analogs, as well as a minor hydrolytic metabolite of multiple fentanyl-based substances . As a controlled Schedule II substance in the United States and an internationally regulated precursor under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances, 4-ANPP occupies a critical intersection in pharmaceutical synthesis, forensic toxicology, and illicit drug intelligence, where its dual role as a synthetic building block and a biological metabolite necessitates rigorous chemical characterization for research, regulatory compliance, and analytical verification [2].

Why Fentanyl Analogs Cannot Substitute for 1-Phenethyl-N-Phenylpiperidin-4-Amine in Research and Forensic Workflows


Attempting to substitute 4-ANPP with other fentanyl-related piperidinamines—such as norfentanyl (a primary metabolite), N-phenethyl-4-piperidinone (NPP, an earlier-stage precursor), or acetylfentanyl—is fundamentally flawed because 4-ANPP holds a unique position as both the immediate synthetic precursor to fentanyl and a hydrolysis product detectable across multiple biological matrices [1]. Critically, unlike fentanyl, acetylfentanyl, or most piperidinamine opioids that act as mu-opioid receptor agonists with measurable binding affinity and psychoactive potency, 4-ANPP is pharmacologically inactive and does not produce a specific pharmacological effect on the body [2]. This pharmacological inertness, combined with its distinctive occurrence pattern—elevated concentrations in illicit fentanyl preparations due to incomplete purification versus trace levels as a minor metabolite following pharmaceutical administration—provides forensic and regulatory specificity that no active opioid analog can replicate [3]. Simply put, no other fentanyl congener or metabolite simultaneously functions as a DEA-designed precursor, a metabolic biomarker with diagnostic ratios, and a synthesis-route-specific impurity marker; generic substitution therefore risks analytical misidentification, regulatory non-compliance, and loss of critical forensic intelligence.

Quantitative Differentiation Evidence for 1-Phenethyl-N-Phenylpiperidin-4-Amine (4-ANPP) Versus Closest Analogs


Elevated 4-ANPP Concentrations Discriminate Illicit Fentanyl from Pharmaceutical Fentanyl Source

In a large-scale study evaluating 32,723 forensic and 1,015 clinical cases positive for fentanyl, 4-ANPP blood concentrations demonstrated statistically significant elevation in postmortem (predominantly illicit) sources compared to clinical (presumed pharmaceutical) sources. Most clinical 4-ANPP concentrations (69%) were below 0.50 ng/mL, compared to only 20% of forensic cases [1]. This concentration difference provides a quantitative basis for forensic distinction that is not achievable using the active compound fentanyl alone, whose blood concentrations overlap substantially between licit and illicit use scenarios.

Forensic toxicology Source attribution LC-MS/MS quantification

4-ANPP as the Highest-Prevalence Fentanyl-Related Compound in Forensic Casework, Surpassing Active Opioid Analogs

In LC-MS/MS forensic casework analyte screening covering multiple fentanyl-related compounds, 4-ANPP (the pharmacologically inactive precursor/metabolite) was the single most prevalent compound detected, surpassing even the potent active opioid fentanyl analogs furanylfentanyl and carfentanil. This paradox—an inactive compound outnumbering active drug species—underscores 4-ANPP's unique value as a sentinel biomarker that remains detectable even when parent drugs are cleared or absent [1].

Forensic epidemiology Postmortem toxicology Drug prevalence screening

Fentanyl Synthesis via 4-ANPP Achieves >90% Yield, Proving Superior Synthetic Efficiency over Alternative Precursors

The Gupta patent method for fentanyl synthesis, which proceeds through the 4-ANPP intermediate, achieves a final fentanyl yield exceeding 90% after crystallization—a demonstrably higher efficiency compared to earlier Janssen and Siegfried routes that require multiple additional purification steps and suffer from intermediate loss [1]. In the Siegfried method, the overall yield of the 4-ANPP intermediate itself is approximately 50–80%, with significant material loss during aniline separation [2]. The Gupta route generates fentanyl in a single acylation step from 4-ANPP with typically >94% step efficiency [3], making 4-ANPP the optimal penultimate intermediate for high-throughput synthetic workflows.

Pharmaceutical synthesis Process chemistry Patent methods

Phenethyl-4-ANPP Impurity Profiling Enables Specific Identification of Gupta-Patent Synthetic Route Versus Janssen/Siegfried Routes

Organic impurity profiling of seized illicit fentanyl samples by the DEA and U.S. Army DEVCOM CBC identified a unique synthetic byproduct, phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP), that serves as a definitive marker for fentanyl manufactured via the Gupta-patent route, distinguishing it from the traditional Janssen and Siegfried synthetic pathways [1]. This structural variant of 4-ANPP—carrying an additional phenethyl substituent—arises specifically from a one-pot, poorly controlled execution of the Gupta method and was reliably observed only in samples produced by this route, with its structure confirmed through isolation and independent structural elucidation [1]. No comparable route-specific marker exists for the Janssen or Siegfried routes, making 4-ANPP and its alkylated derivatives unrivaled as synthetic provenance indicators.

Synthetic route attribution Impurity profiling DEA intelligence

4-ANPP/Fentanyl Concentration Ratio <0.67 in 99.1% of Blood Specimens Provides Quantitative Forensic Screening Cutoff

In a large postmortem toxicology dataset of 4,447 fentanyl-positive femoral blood cases, the 4-ANPP-to-fentanyl concentration ratio was <0.67 in 99.1% of all blood specimens, and 4-ANPP blood concentrations were <10 ng/mL in 98% of cases [1]. Only six cases had 4-ANPP concentrations higher than the corresponding fentanyl blood concentration [1]. This narrow, predictable ratio distribution contrasts sharply with norfentanyl/fentanyl ratios—which vary widely due to extensive inter-individual variability in CYP3A4-mediated N-dealkylation—and thereby provides a more stable interpretative framework for forensic toxicologists assessing fentanyl source attribution.

Forensic interpretation Metabolite ratio Postmortem toxicology

4-ANPP is Pharmacologically Inactive at Mu-Opioid Receptors, Enabling Its Use as a Non-Confounding Process Marker Unlike Norfentanyl and Acetylfentanyl

4-ANPP has been consistently demonstrated to be pharmacologically inactive—it does not produce mu-opioid receptor agonism or any measurable pharmacological effect on the body [REFS-1, REFS-2]. Pathologists and medical examiners have established consensus practice to not include 4-ANPP in forensic cause-of-death determinations specifically because of this pharmacological inactivity [2]. This inertness is the critical differentiating factor that renders 4-ANPP interpretable as a pure process marker: its presence in a biological or drug sample is attributable solely to incomplete synthetic purification (as an impurity) or minor in vivo hydrolysis, without confounding the observed pharmacological effects. In contrast, norfentanyl is an active mu-opioid agonist, acetylfentanyl retains intrinsic opioid activity, and furanylfentanyl possesses its own independent toxicity [2].

Pharmacological profiling Mu-opioid receptor Process impurity characterization

Evidence-Based Application Scenarios for 1-Phenethyl-N-Phenylpiperidin-4-Amine (4-ANPP) in Forensic, Synthetic, and Regulatory Contexts


Forensic Toxicology: LC-MS/MS Quantitative Reference Standard for Fentanyl Source Attribution

This scenario is directly supported by the 4-ANPP blood concentration differential (clinical vs. forensic) and the 4-ANPP/fentanyl ratio distribution evidence established in Section 3. Forensic toxicology laboratories analyzing blood specimens for fentanyl should procure 4-ANPP certified reference material (CRM) at ≥98% purity for use as a quantitative calibration standard in LC-MS/MS or GC-MS workflows . The quantitative reference range—forensic median 2.1 ng/mL vs. clinical median 0.96 ng/mL, with 69% of clinical cases below 0.50 ng/mL—provides an evidence-based interpretive framework for distinguishing illicit from pharmaceutical fentanyl sources [1]. Laboratories should implement internal method validation using 4-ANPP-d5 or 4-ANPP-13C6 stable-isotope-labeled internal standards for optimal ion suppression correction . This application is essential for medical examiner offices, postmortem toxicology services, and clinical toxicology laboratories aiming to provide source-attribution context in fentanyl-positive cases.

Pharmaceutical Process Chemistry: Penultimate Intermediate for High-Yield Fentanyl and Analog Synthesis

This scenario derives directly from the >90% fentanyl yield evidence and the >94% acylation step efficiency data presented in Section 3. Research laboratories and pharmaceutical manufacturers synthesizing fentanyl, acetylfentanyl, butyrylfentanyl, or other N-acyl analogs should utilize 4-ANPP as the penultimate intermediate, procuring it in ≥97% purity with verified CAS 21409-26-7 identity by NMR and LC-MS . The acylation of 4-ANPP with the appropriate acyl chloride or anhydride (e.g., propionyl chloride for fentanyl, acetic anhydride for acetylfentanyl) provides a single-step, high-yield transformation with >94% efficiency, enabling rapid analog diversification for structure-activity relationship (SAR) studies, stable-isotopically labeled internal standard preparation, or reference material generation [1]. Procurement specification should require batch-specific certificates of analysis confirming absence of phenethyl-4-ANPP and other Gupta-route-specific impurities if the intended application requires route-independent material characterization [2].

DEA and International Regulatory Intelligence: Impurity Profiling for Clandestine Laboratory Route Attribution

This scenario is directly substantiated by the organic impurity profiling evidence identifying phenethyl-4-ANPP as a definitive marker for the Gupta-patent route, as established in Section 3. Law enforcement forensic laboratories, drug intelligence units, and national monitoring programs (e.g., DEA Special Testing, UNODC) should procure both 4-ANPP and its alkylated derivatives (phenethyl-4-ANPP, ethyl-4-ANPP) as analytical reference standards for impurity profiling of seized fentanyl samples . The binary detection of phenethyl-4-ANPP directly indicates synthesis via the Gupta-patent route, distinguishing it from Janssen and Siegfried routes with 100% specificity based on DEA and DEVCOM CBC route comparison studies . This application enables real-time monitoring of shifts in illicit manufacturing methodology, provides actionable intelligence for precursor chemical regulation, and supports expert testimony in criminal prosecutions involving clandestine fentanyl production . Procurement of the parent 4-ANPP reference standard is prerequisite for method development, retention time locking, and spectral library building.

Clinical and Workplace Drug Testing: Broad-Spectrum Screening Marker for Fentanyl Analog Exposure

This scenario is supported by the 56.1% detection prevalence evidence—the highest among fentanyl-related compounds in forensic casework screening—as detailed in Section 3. Clinical toxicology reference laboratories, workplace drug testing programs, and rehabilitation monitoring services should incorporate 4-ANPP into their LC-MS/MS or GC-MS screening panels as a sentinel marker for exposure to fentanyl, acetylfentanyl, butyrylfentanyl, furanylfentanyl, and acrylfentanyl [REFS-1, REFS-2]. Because 4-ANPP is a common metabolite of multiple fentanyl analogs, its detection in urine, blood, or oral fluid provides broad-spectrum coverage that single-analog screening cannot achieve—reducing analytical workload while increasing sensitivity [1]. Laboratories should procure 4-ANPP analytical reference standard at 100 μg/mL concentration (or equivalent) for method calibration, noting the reporting limit of 0.1 ng/mL established by reference toxicology services using LC-MS/MS with triple quadrupole mass spectrometry [2]. This application maximizes the analytical return on reference material procurement by covering the widest range of fentanyl analog exposures with a single target analyte.

Quote Request

Request a Quote for 1-phenethyl-N-phenylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.